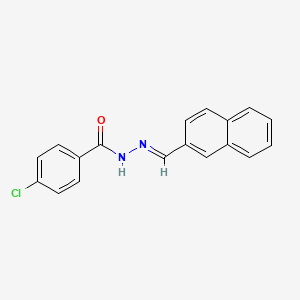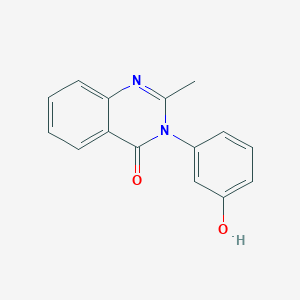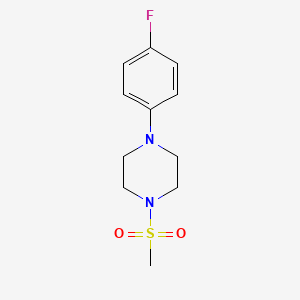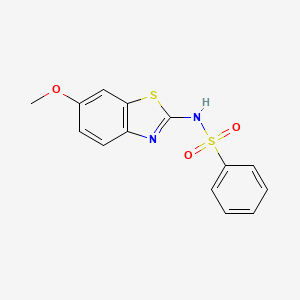
4-methoxyphenyl diphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-methoxyphenyl diphenylcarbamate" is a compound that belongs to the class of carbamates, which are derivatives of carbamic acid. Carbamates are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and polymers.
Synthesis Analysis
The synthesis of carbamate derivatives, including those similar to "4-methoxyphenyl diphenylcarbamate," involves reactions like the methoxycarbonylation of aromatic diamines, which can be facilitated by catalysts such as zinc acetate (Baba et al., 2002). This process typically yields high product purity and conversion rates.
Molecular Structure Analysis
The molecular structure of carbamate compounds often includes distinct conformational arrangements due to the presence of methoxy groups. These arrangements can be elucidated through X-ray crystallography and computational studies, revealing details about bond angles and lengths and the overall geometry of the molecule (Krygowski et al., 1994).
Chemical Reactions and Properties
Carbamates like "4-methoxyphenyl diphenylcarbamate" participate in a variety of chemical reactions, including hydrolysis, amination, and coupling reactions. These reactions can significantly alter the chemical and physical properties of the compounds, impacting their reactivity and potential applications.
Physical Properties Analysis
The physical properties of carbamates, such as solubility, melting point, and crystallinity, are critical for their practical applications. These properties can be affected by the nature of the substituents and the molecular structure of the carbamate (Glaser et al., 2006).
Scientific Research Applications
Pharmacological Evaluations and Structure-Activity Relationship
4-Methoxyphenyl derivatives have been synthesized and evaluated for their pharmacological activities. For instance, the synthesis and pharmacological evaluation of 4-aryl-1-diphenylacetyl(thio)semicarbazides, where compounds exhibited significant anti-serotonergic effects, including those with a 4-methoxyphenyl component, show potential for the development of new analgesic and anti-serotonergic agents. Computational studies support these findings, highlighting the relevance of the 4-methoxyphenyl group in contributing to biological activity (Wujec et al., 2014).
Structural Chemistry
The X-ray crystal structure of compounds containing 4-methoxyphenyl groups has been analyzed to understand their conformations and interactions. For example, the study of 4-diphenylcarbamyl-N-methylpiperidine methobromide revealed insights into the molecular structure and its relationship with receptor activity (Barlow & Johnson, 1989).
Catalytic Reactions
4-Methoxyphenyl compounds are utilized in catalytic processes. The methoxycarbonylation of aromatic diamines with dimethyl carbonate to form dicarbamates using zinc acetate is an example where the structure of methyl 3-amino-4-methyl phenyl carbamate was determined, showcasing the application of 4-methoxyphenyl derivatives in catalysis (Baba et al., 2002).
Polymer Science
The synthesis and characterization of polymers containing 4-methoxyphenyl groups have been studied for their potential in optoelectronic devices. For instance, a 4-methoxy-substituted triphenylamine-containing homopolymer demonstrated high fluorescence quantum efficiency and good thermal stability, suggesting its use in various optoelectronic applications (Chen et al., 2008).
Bioaccumulation Studies
Research into bioaccumulated halogenated compounds has identified methoxylated polybrominated diphenyl ethers (MeO-PBDEs) in aquatic animals, with studies indicating a natural production source. This highlights the environmental relevance of methoxyphenyl derivatives in bioaccumulation studies (Teuten et al., 2005).
Biocatalysis
The biocatalytic production of enantiopure compounds using 4-methoxyphenyl derivatives has been optimized, demonstrating the utility of these compounds in the synthesis of drug intermediates through biocatalysis (Kavi et al., 2021).
Metabolite Analysis
Studies on the metabolism of compounds like danshensu have identified major metabolites involving 4-methoxyphenyl groups, providing insights into the metabolism and pharmacokinetics of herbal medicines (Wang et al., 2015).
Mechanism of Action
Target of Action
Related compounds such as 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been shown to target dihydrofolate reductase in both humans and yeast .
Mode of Action
It’s worth noting that related compounds like 4-methoxyphenol have been reported to act as inhibitors in radical polymerization monomers, such as acrylic monomers . This suggests that (4-methoxyphenoxy)-N,N-dibenzamide might interact with its targets in a similar inhibitory manner.
Biochemical Pathways
Related compounds have been shown to affect pathways related to peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .
Pharmacokinetics
Related compounds like 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Related compounds like 4-methoxyphenol have been reported to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .
properties
IUPAC Name |
(4-methoxyphenyl) N,N-diphenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-18-12-14-19(15-13-18)24-20(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDVFOMCPMHKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenoxy)-N,N-dibenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)
![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)

![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)


![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)
![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)

![4-(2,6-dimethylmorpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5567020.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)